Neo Spiramycin I-d3

Description

BenchChem offers high-quality Neo Spiramycin I-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neo Spiramycin I-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H62N2O11 |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

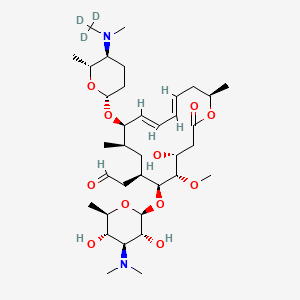

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1/i5D3 |

InChI Key |

SUBWVHAACKTENX-QJIMFZGMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)OC)O)C |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C |

Origin of Product |

United States |

In-Depth Technical Guide: Physicochemical Properties of Neo Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of Neo Spiramycin I-d3, a deuterated analog of the macrolide antibiotic Neo Spiramycin I. The inclusion of deuterium isotopes is a common strategy in drug development to alter pharmacokinetic properties, and a precise understanding of its impact on molecular weight is critical for analytical and metabolic studies.

Data Presentation: Molecular Weight and Formula

The fundamental physicochemical characteristics of Neo Spiramycin I-d3 are summarized below. The substitution of three hydrogen atoms with deuterium results in a corresponding increase in the molecule's mass.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Neo Spiramycin I | C₃₆H₆₂N₂O₁₁ | 698.9[1][2][3][4] |

| Neo Spiramycin I-d3 | C₃₆H₅₉D₃N₂O₁₁ | 701.9[5][6][7] |

Experimental Protocols

Not Applicable: The molecular weight of Neo Spiramycin I-d3 is a calculated value based on its established molecular formula. This value is determined by summing the atomic masses of the constituent atoms (Carbon, Hydrogen, Deuterium, Nitrogen, and Oxygen). As this is a theoretical calculation based on a known chemical structure, experimental protocols for its determination are not relevant in this context.

Signaling Pathways and Workflows

Not Applicable: The determination of a molecule's weight from its chemical formula does not involve biological signaling pathways or experimental workflows. Therefore, a visual representation using Graphviz is not applicable to the scope of this technical guide.

References

- 1. Neospiramycin I | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiramycin EP Impurity A (Neospiramycin I) - CAS - 70253-62-2 | Axios Research [axios-research.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdqscientific.com [pdqscientific.com]

- 5. Neo Spiramycin I-d3 | CAS | LGC Standards [lgcstandards.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Neo Spiramycin I-d3 | Axios Research [axios-research.com]

An In-depth Technical Guide to Neo Spiramycin I-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo Spiramycin I-d3 is a deuterated analog of Neospiramycin I, a macrolide antibiotic and a metabolite of Spiramycin I. Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. The introduction of deuterium atoms can offer advantages in metabolic stability and pharmacokinetic profiling, making Neo Spiramycin I-d3 a valuable tool in drug development research. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Properties

Neo Spiramycin I-d3 is structurally similar to Neospiramycin I, with the key difference being the presence of three deuterium atoms. This isotopic labeling is typically introduced to enhance stability against metabolic degradation, which can be advantageous for pharmacokinetic studies.

Table 1: Chemical Properties of Neo Spiramycin I-d3 and Neospiramycin I

| Property | Neo Spiramycin I-d3 | Neospiramycin I |

| Molecular Formula | C₃₆H₅₉D₃N₂O₁₁[1][2] | C₃₆H₆₂N₂O₁₁[2] |

| Molecular Weight | 701.90 g/mol [1][2] | 698.90 g/mol [2] |

| CAS Number | Not available | 70253-62-2[2] |

| Appearance | Solid | Solid |

| SMILES | O=C1O--INVALID-LINK--C)O[C@H]2C--INVALID-LINK--C)O)N(C)C)C)O[C@H]3C--INVALID-LINK--C)N(C)C)CC)O">C@HC(=O)CO | O=C1O--INVALID-LINK--C)O[C@H]2C--INVALID-LINK--C)O)N(C)C)C)O[C@H]3C--INVALID-LINK--C)N(C)C)CC)O">C@HC(=O)CO |

Biological Activity of Neospiramycin I

Neospiramycin I exhibits activity against a range of Gram-positive and some Gram-negative bacteria. The following table summarizes its in vitro and in vivo activity.

Table 2: Biological Activity of Neospiramycin I

| Parameter | Value | Organism/Model |

| MIC | 3.12 µg/mL | Staphylococcus aureus (macrolide-sensitive) |

| MIC | >100 µg/mL | Staphylococcus aureus (macrolide-resistant) |

| MIC | 1.56 µg/mL | Bacillus cereus |

| MIC | 3.12 µg/mL | Bacillus subtilis |

| MIC | 3.12 µg/mL | Micrococcus luteus |

| MIC | 0.2 µg/mL | Escherichia coli |

| MIC | 50 µg/mL | Klebsiella pneumoniae |

| IC₅₀ (Ribosome Binding) | 1.2 µM | Escherichia coli ribosomes |

| ED₅₀ (in vivo efficacy) | 399.8 mg/kg | Mouse model of Streptococcus pneumoniae type III infection |

Experimental Protocols

Synthesis of Neospiramycin I from Spiramycin I

Neospiramycin I can be prepared from its precursor, Spiramycin I, through a straightforward acid-catalyzed hydrolysis.

Methodology:

-

Dissolve Spiramycin I in a suitable solvent mixture, such as 1.2% metaphosphoric acid and methanol (5:5 v/v).[3]

-

Stir the solution at room temperature for a defined period to allow for the selective hydrolysis of the mycarose sugar moiety.

-

Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture.

-

Purify the resulting Neospiramycin I using column chromatography on silica gel.[3]

Proposed Synthesis of Neo Spiramycin I-d3

Analytical Characterization

A comprehensive characterization of Neo Spiramycin I-d3 is essential to confirm its identity and purity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

This technique is highly sensitive and specific for the quantification of spiramycin and its metabolites.[4]

-

Sample Preparation: Extract the analyte from the matrix (e.g., plasma, milk) using a suitable solvent like acetonitrile.[4]

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile).[3]

-

Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor for specific precursor-to-product ion transitions for both the analyte and an internal standard (e.g., Spiramycin-d3).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are crucial for the structural elucidation of Neo Spiramycin I-d3, confirming the position of the deuterium labels. While specific spectral data for Neospiramycin I is not widely published, the general procedure would involve:

-

Dissolving a pure sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquiring 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Analyzing the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the molecular structure.

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Neo Spiramycin I-d3 and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls. Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing

A mouse septicemia model is commonly used to evaluate the in vivo efficacy of antibiotics against systemic infections.

Methodology:

-

Infection Model: Infect mice (e.g., specific pathogen-free ICR mice) intraperitoneally with a lethal dose of a virulent strain of Streptococcus pneumoniae type III suspended in a suitable medium (e.g., 5% mucin).[5]

-

Drug Administration: Administer graded doses of Neo Spiramycin I-d3 subcutaneously or orally to different groups of infected mice at a specified time post-infection.

-

Observation: Monitor the survival of the mice over a period of 7-14 days.

-

ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as the probit method.

Signaling Pathways and Logical Relationships

Neospiramycin I is a primary metabolite of Spiramycin I. The conversion involves the enzymatic hydrolysis of the terminal mycarose sugar from the disaccharide chain of Spiramycin I. This biotransformation is a key step in the metabolism of spiramycin in vivo.

Caption: Metabolic conversion of Spiramycin I to Neospiramycin I.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the typical workflow for determining the in vivo efficacy (ED₅₀) of an antibiotic in a mouse infection model.

References

- 1. (PDF) Chemical Modification of Spiramycins. II. Synthesis [research.amanote.com]

- 2. CHEMICAL MODIFICATION OF SPIRAMYCINS [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Streptococcus pneumoniae infection in mice for studying correlation of in vitro and in vivo activities of penicillin against pneumococci with various susceptibilities to penicillin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Neo Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Neo Spiramycin I-d3, an isotopically labeled form of a key metabolite of the macrolide antibiotic Spiramycin I. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this stable isotope-labeled internal standard for use in pharmacokinetic and metabolism studies.

Introduction

Neo Spiramycin I is the major active metabolite of Spiramycin I, a 16-membered macrolide antibiotic.[1] The conversion from Spiramycin I to Neo Spiramycin I involves the hydrolysis of the mycarose sugar moiety under acidic conditions.[2][3] The deuterated analog, Neo Spiramycin I-d3, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to its similar physicochemical properties to the unlabeled analyte and its distinct mass difference.

This guide outlines a detailed methodology for the synthesis of Neo Spiramycin I-d3 from Spiramycin I via acid-catalyzed hydrolysis in a deuterium-rich environment, followed by a robust purification protocol utilizing high-performance liquid chromatography (HPLC).

Synthesis of Neo Spiramycin I-d3

The synthesis of Neo Spiramycin I-d3 is achieved through the acid-catalyzed hydrolysis of Spiramycin I in the presence of deuterium oxide (D₂O) and a deuterated acid. This process facilitates the removal of the mycarose sugar and the incorporation of deuterium atoms at exchangeable proton sites.

Experimental Protocol: Synthesis

Materials:

-

Spiramycin I (≥95% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. % solution)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Spiramycin I (100 mg, 0.118 mmol) in D₂O (5 mL).

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCl in D₂O (0.5 mL of 35 wt. % solution) dropwise to the stirring solution. The pH of the reaction mixture should be below 2.[3]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding anhydrous sodium bicarbonate until the pH is neutral (pH ~7).

-

Extraction: Extract the aqueous mixture with anhydrous dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude Neo Spiramycin I-d3.

Quantitative Data: Synthesis

| Parameter | Value |

| Starting Material | Spiramycin I |

| Product | Neo Spiramycin I-d3 |

| Molecular Formula | C₃₆H₅₉D₃N₂O₁₁ |

| Molecular Weight | 701.93 g/mol |

| Theoretical Yield | 82.8 mg |

| Crude Yield | ~75-85 mg |

| Appearance | Off-white to pale yellow solid |

Note: Yields are illustrative and may vary based on reaction conditions and scale.

Synthesis Workflow

Caption: Workflow for the synthesis of Neo Spiramycin I-d3.

Purification of Neo Spiramycin I-d3

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Neo Spiramycin I-d3 from unreacted starting material, non-deuterated Neo Spiramycin I, and other byproducts.

Experimental Protocol: Purification

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-based gradient from 20% B to 80% B over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 232 nm.[4]

-

Injection Volume: Dependent on column loading capacity.

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Injection: Inject the sample onto the equilibrated preparative HPLC column.

-

Fraction Collection: Collect fractions corresponding to the main peak of Neo Spiramycin I-d3 based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Quantitative Data: Purification

| Parameter | Value |

| Purification Method | Preparative Reversed-Phase HPLC |

| Column Type | C18 |

| Final Purity | ≥98% (by HPLC) |

| Deuterium Incorporation | >95 atom % D (by Mass Spectrometry) |

| Recovery from Purification | ~60-70% |

| Final Appearance | White lyophilized powder |

Note: Purity and recovery are illustrative and depend on the efficiency of the chromatographic separation.

Purification Workflow

Caption: Workflow for the purification of Neo Spiramycin I-d3.

Synthetic Pathway

The overall transformation from Spiramycin I to Neo Spiramycin I-d3 is a one-pot reaction followed by purification. The key chemical transformation is the hydrolysis of a glycosidic bond.

Caption: Synthetic pathway from Spiramycin I to Neo Spiramycin I-d3.

Conclusion

This guide provides a detailed framework for the synthesis and purification of Neo Spiramycin I-d3. The described acid-catalyzed hydrolysis of Spiramycin I in a deuterated medium offers a straightforward route to this valuable internal standard. The subsequent purification by preparative HPLC ensures a high degree of purity and isotopic enrichment, making the final product suitable for sensitive and accurate bioanalytical applications in drug metabolism and pharmacokinetic research. Researchers should optimize the described protocols based on their specific laboratory conditions and available equipment to achieve the best results.

References

Commercial Suppliers and Technical Guide for Neo Spiramycin I-d3 Standard

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the accurate quantification of Neo Spiramycin I, this technical guide provides an in-depth overview of commercially available Neo Spiramycin I-d3. This document outlines key technical data from various suppliers, a detailed experimental protocol for its use in analytical methods, and a workflow visualization to support your research and development needs.

Introduction

Neo Spiramycin I is a metabolite of the macrolide antibiotic Spiramycin. Accurate and sensitive quantification of Neo Spiramycin I is crucial in various stages of drug development, including pharmacokinetic, metabolism, and residue analysis studies. Neo Spiramycin I-d3, a deuterium-labeled internal standard, is an essential tool for mass spectrometry-based bioanalytical methods, ensuring high precision and accuracy by compensating for matrix effects and variations in sample processing.

Commercial Suppliers of Neo Spiramycin I-d3

A comprehensive search has identified several commercial suppliers of Neo Spiramycin I-d3 standard. The following table summarizes the key quantitative data and product details from these vendors for easy comparison.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Pack Sizes |

| LGC Standards | TRC-N390042 | C₃₆H₅₉D₃N₂O₁₁ | Not specified | Not specified | 0.5 mg, 5 mg |

| Axios Research | AR-S11194 | C₃₆H₅₉D₃N₂O₁₁ | 701.90 | NA | Not specified |

| MedchemExpress | HY-143623S | C₃₆H₅₉D₃N₂O₁₁ | Not specified | Not specified | Not specified |

| Alfa Chemistry | ACMA00059481 | C₃₆H₅₉D₃N₂O₁₁ | 701.9 | Not specified | mg, g, kg |

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific information, including purity and exact concentration.

Experimental Protocols

The following is a detailed methodology for the simultaneous quantification of Spiramycin and Neo Spiramycin in a biological matrix using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol is based on a validated method for the analysis of these compounds in milk and utilizes a deuterated internal standard for accurate quantification.[1][2][3]

Sample Preparation

-

Milk Sample Extraction:

-

To 1 mL of milk sample, add a known concentration of Spiramycin-d3 as an internal standard.

-

Add 3 mL of acetonitrile (ACN) for protein precipitation and extraction of the analytes.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) for Clean-up and Concentration:

-

Condition an SPE cartridge (e.g., Oasis HLB) with 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with a suitable percentage of Mobile Phase B (e.g., 10%).

-

Increase the percentage of Mobile Phase B linearly to elute the analytes.

-

Re-equilibrate the column to the initial conditions before the next injection.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for Neo Spiramycin, Spiramycin, and the internal standard.

-

Optimize the cone voltage and collision energy for each analyte to achieve maximum sensitivity.

-

Mandatory Visualizations

Experimental Workflow for Neo Spiramycin I-d3 Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of Neo Spiramycin using Neo Spiramycin I-d3 as an internal standard.

Caption: Experimental workflow for the quantification of Neo Spiramycin using a deuterated internal standard.

References

- 1. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction [agris.fao.org]

A Comprehensive Technical Guide to Neo Spiramycin I-d3: Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neo Spiramycin I-d3, a deuterated analog of Neospiramycin I, a metabolite of the macrolide antibiotic Spiramycin. This document details its identification, physicochemical properties, and analytical methodologies, tailored for professionals in pharmaceutical research and development.

Introduction to Neo Spiramycin I and its Deuterated Analog

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant. In vivo, Spiramycin is metabolized to Neospiramycin I, which also exhibits antibacterial activity. The deuterated internal standard, Neo Spiramycin I-d3, is crucial for the accurate quantification of Neospiramycin I in biological matrices by mass spectrometry-based methods. While Neo Spiramycin I-d3 itself does not have a registered CAS number, its non-labeled counterpart, Neospiramycin I, is identified by CAS number 70253-62-2 .

Physicochemical Properties and Identification

A summary of the key identification and physicochemical properties of Neospiramycin I and its deuterated analog is presented in the table below.

| Property | Neospiramycin I | Neo Spiramycin I-d3 |

| CAS Number | 70253-62-2 | Not available |

| Molecular Formula | C₃₆H₆₂N₂O₁₁ | C₃₆H₅₉D₃N₂O₁₁ |

| Molecular Weight | 698.90 g/mol | 701.90 g/mol |

Mechanism of Action of Spiramycin

Spiramycin, the parent compound of Neospiramycin, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves the binding of the macrolide to the 50S subunit of the bacterial ribosome. This interaction interferes with the peptidyl transferase reaction and stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, ultimately halting protein elongation and bacterial growth.

Caption: Mechanism of Spiramycin's inhibition of bacterial protein synthesis.

Experimental Protocols for Identification and Quantification

The accurate quantification of Neospiramycin I in various matrices, such as milk, plasma, and wastewater, is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Neo Spiramycin I-d3 serves as an ideal internal standard for these assays due to its similar chemical properties and distinct mass.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating Neospiramycin from complex matrices is Solid-Phase Extraction.

-

Sample Pre-treatment: Acidify the liquid sample (e.g., milk, plasma) to approximately pH 4.5 with a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analyte and the internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key MRM Transitions: The following table summarizes the precursor and product ions for Neospiramycin I and its deuterated internal standard.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| Neospiramycin I | m/z 699.5 | m/z 174.2 |

| m/z 540.4 | ||

| Neo Spiramycin I-d3 | m/z 702.5 | m/z 177.2 |

| m/z 543.4 |

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Neospiramycin I using Neo Spiramycin I-d3 as an internal standard.

Caption: Workflow for the quantitative analysis of Neospiramycin I.

Conclusion

This technical guide provides essential information for the identification and quantification of Neo Spiramycin I-d3 and its non-labeled analog. The detailed methodologies and data presented herein are intended to support researchers and scientists in their drug development and analytical endeavors. The use of a deuterated internal standard like Neo Spiramycin I-d3 is paramount for achieving accurate and reliable results in complex biological matrices.

In-Depth Technical Guide: Solubility of Neo Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Neo Spiramycin I-d3, a deuterated analog of the macrolide antibiotic Spiramycin. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its parent compound, Spiramycin, as a close and reliable proxy. The underlying assumption is that the isotopic labeling with deuterium will not significantly alter the physicochemical property of solubility.

This guide is structured to provide researchers with both the foundational data and the practical methodologies required for their work. It includes a summary of solubility in various solvents, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and the compound's mechanism of action.

Core Data: Solubility of Spiramycin

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The following table summarizes the known solubility of Spiramycin in a range of common laboratory solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL |

| Dimethylformamide (DMF) | Approximately 30 mg/mL |

| Ethanol | Approximately 25 mg/mL |

| Methanol | Soluble |

| Water | Slightly soluble (0.196 mg/mL) |

| DMSO:PBS (pH 7.2) (1:3) | Approximately 0.25 mg/mL |

Experimental Protocols

The determination of a compound's solubility is a fundamental experimental procedure. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[1] This method involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

This protocol outlines the steps to determine the equilibrium solubility of a compound like Neo Spiramycin I-d3.

1. Materials and Equipment:

-

Neo Spiramycin I-d3 (or Spiramycin) powder

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Neo Spiramycin I-d3 to a glass vial. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial.[2]

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time to reach equilibrium may be longer for poorly soluble compounds.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[3] This step is crucial to ensure no solid particles are carried over into the analytical sample.

-

-

Quantification by HPLC:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of Neo Spiramycin I-d3 of a known high concentration in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.[4] The concentration range should bracket the expected solubility of the compound.[4][5]

-

-

HPLC Analysis:

-

Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of each standard.[4]

-

Dilute the saturated filtrate (from the sample separation step) with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of Neo Spiramycin I-d3 in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway for Spiramycin's mechanism of action.

Caption: Experimental workflow for determining solubility.

Caption: Mechanism of action of Spiramycin.

Mechanism of Action of Spiramycin

Spiramycin, and by extension Neo Spiramycin I-d3, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[6][7] The core of its mechanism is the binding to the 50S subunit of the bacterial ribosome.[6][7] This interaction does not completely halt the protein synthesis machinery but rather interferes with the translocation step, where the ribosome moves along the mRNA to the next codon.[6][7] More specifically, Spiramycin stimulates the premature dissociation of peptidyl-tRNA from the ribosome during this translocation process.[5][6][8] This action effectively terminates the elongation of the polypeptide chain, leading to the inhibition of bacterial growth. This mechanism is primarily bacteriostatic, though bactericidal effects can be observed at higher concentrations.[7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. microbiozindia.com [microbiozindia.com]

- 5. theory.labster.com [theory.labster.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Neo Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Neo Spiramycin I-d3. Due to the limited availability of specific stability data for the deuterated form, this document leverages extensive research on the non-deuterated parent compound, Spiramycin, to infer stability characteristics. It is important to note that while the fundamental degradation pathways are expected to be similar, the rate of degradation may be influenced by the deuterium labeling.

Recommended Storage Conditions

Neo Spiramycin I-d3 is recommended to be stored at -20°C for long-term stability.[1] For short-term transport, it is typically shipped at room temperature.

Forced Degradation Studies of Spiramycin

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following sections summarize the degradation behavior of spiramycin under various stress conditions as reported in the scientific literature.

Hydrolytic Degradation

Spiramycin is susceptible to degradation in aqueous solutions, with the rate being highly dependent on the pH.

Summary of Hydrolytic Degradation Data for Spiramycin

| Stress Condition | pH | Temperature | Time | Degradation (%) | Reference |

| Acidic Hydrolysis | < 4.0 | Not Specified | Not Specified | Significant Degradation | [2] |

| Acidic Hydrolysis | < 2.8 | Not Specified | Not Specified | Serious Degradation | [2] |

| Alkaline Hydrolysis | > 10.0 | Not Specified | Not Specified | Significant Degradation | [2] |

| Alkaline Hydrolysis | > 12.8 | Not Specified | Not Specified | Serious Degradation | [2] |

| Neutral Hydrolysis | 4.0 - 10.0 | Not Specified | Not Specified | Stable | [2] |

| Acid Hydrothermal | 0.30 M Acid | 100°C | 120 min | 100% | [3] |

Photodegradation

Exposure to light can lead to the degradation of spiramycin. Studies have shown that both direct and indirect photolysis contribute to its degradation in aqueous environments.

Summary of Photodegradation Data for Spiramycin

| Condition | Light Source | Medium | Half-life (t½) | Degradation (%) | Time | Reference |

| Illumination | Not Specified | Sterilized Water | 48 h | Not Specified | Not Specified | [4] |

| Illumination | Not Specified | River Water | 25 h | Not Specified | Not Specified | [4] |

| Illumination with TiO2 | Not Specified | Sterilized Water | 3 min | Complete | Not Specified | [4] |

| Dark | Not Specified | Sterilized Water | - | No Degradation | Not Specified | [4] |

| Dark | Not Specified | River Water | 260 h | Not Specified | Not Specified | [4] |

| UV Irradiation | UV | pH 3-4, 6-7, 8-9 | Not Specified | Not Specified | Not Specified | [5][6] |

Thermal Degradation

Thermal stress can also impact the stability of spiramycin.

Summary of Thermal Degradation Data for Spiramycin

| Temperature | Time | Degradation (%) | Reference |

| 50°C | 60 min | 97% | [7] |

| 60°C | 20 min | 88% | [7] |

| 70°C | 20 min | 100% | [7] |

Oxidative Degradation

Spiramycin's stability in the presence of oxidizing agents has also been investigated.

Summary of Oxidative Degradation Data for Spiramycin

| Oxidizing Agent | Temperature | Time | Degradation (%) | Reference |

| Thermally Activated Peroxydisulfate | 50°C | Not Specified | Significant | [7] |

Experimental Protocols

This section details the methodologies used in the cited stability studies of spiramycin, which are foundational for designing stability protocols for Neo Spiramycin I-d3.

General Forced Degradation Protocol

A typical forced degradation study involves subjecting the drug substance to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Caption: A generalized workflow for conducting forced degradation studies on a drug substance.

HPLC Method for Stability Testing

A common analytical technique for assessing the stability of spiramycin and its degradation products is High-Performance Liquid Chromatography (HPLC).

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 6.0) and an organic solvent (e.g., acetonitrile).[8]

-

Detection: UV detection at approximately 232 nm.[9]

-

Flow Rate: Typically around 1.0 mL/min.[9]

-

Temperature: Column temperature may be controlled (e.g., 70°C).[10]

Degradation Pathways

The degradation of spiramycin primarily involves the hydrolysis of its sugar moieties. Under acidic conditions, the forosamine and mycarose sugars can be cleaved from the macrolide ring.

Caption: A simplified representation of the major degradation pathways of Spiramycin I.

Conclusion

The stability of Neo Spiramycin I-d3 is critical for its use as a reference standard and in research applications. Based on the data available for spiramycin, Neo Spiramycin I-d3 should be stored at -20°C to ensure its integrity. It is susceptible to degradation under hydrolytic (acidic and alkaline), photolytic, and thermal stress. The primary degradation pathway involves the loss of sugar moieties. For any experimental work, it is essential to use a validated stability-indicating analytical method, such as HPLC, to monitor the purity and degradation of the compound. Further stability studies specifically on Neo Spiramycin I-d3 are recommended to establish a definitive stability profile.

References

- 1. Photocatalytic ZnO-Assisted Degradation of Spiramycin in Urban Wastewater: Degradation Kinetics and Toxicity [mdpi.com]

- 2. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of acidic hydrothermal treatment for disintegration of spiramycin fermentation residue and degradation of residual antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Isotopic Purity of Commercially Available Neo Spiramycin I-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Neo Spiramycin I-d3, a deuterated analog of the macrolide antibiotic metabolite, Neo Spiramycin I. The isotopic purity of such labeled compounds is a critical parameter for researchers, particularly in quantitative bioanalytical assays and metabolic studies, where it serves as an internal standard. This document outlines the common analytical methodologies for determining isotopic purity, presents a representative summary of typical purity levels, and details the experimental workflows involved.

Data on Isotopic Purity

The isotopic purity of commercially available Neo Spiramycin I-d3 is typically high, often exceeding 98%. This purity is a measure of the percentage of the deuterated molecule relative to its unlabeled counterpart and other isotopic variants. While specific isotopic purity values are lot-dependent and provided in the Certificate of Analysis (CofA) upon purchase, the following table summarizes representative data for commercially available Neo Spiramycin I-d3.

Table 1: Representative Isotopic Purity of Commercially Available Neo Spiramycin I-d3

| Parameter | Typical Specification | Method of Determination |

| Isotopic Purity | >98% | Mass Spectrometry |

| Deuterium Incorporation | >99% at specified positions | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | >95% | HPLC |

Note: The data presented in this table is illustrative. Actual values are provided on the lot-specific Certificate of Analysis from the supplier.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like Neo Spiramycin I-d3 relies on sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions with high precision.[1][2]

Methodology:

-

Sample Preparation: A solution of Neo Spiramycin I-d3 is prepared in a suitable solvent, typically acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate the analyte from any potential impurities.

-

Ionization: The eluent from the UHPLC is introduced into the mass spectrometer, where the Neo Spiramycin I-d3 molecules are ionized, most commonly using electrospray ionization (ESI).

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high resolution allows for the separation of the isotopic peaks of the deuterated and non-deuterated forms of the molecule.

-

Data Analysis: The isotopic purity is calculated by comparing the relative intensities of the ion peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Neo Spiramycin I. The natural isotopic contribution of elements like carbon and nitrogen is factored into the calculation to ensure accuracy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuterium incorporation.[4][5][6]

Methodology:

-

Sample Preparation: A sufficient amount of the Neo Spiramycin I-d3 sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at the expected chemical shifts for the protons that have been replaced by deuterium confirms the location of deuteration. The integration of any residual proton signals at these positions, relative to the integration of signals from non-deuterated parts of the molecule, can be used to quantify the isotopic purity.

-

²H NMR Analysis: A deuterium NMR spectrum is acquired. This provides a direct detection of the deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment. For highly deuterated compounds, deuterium NMR can be a more sensitive method for determining isotopic enrichment.[4]

-

Data Analysis: The isotopic purity is determined by comparing the integrals of the signals in the ¹H NMR spectrum or by direct quantification from the ²H NMR spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the isotopic purity of a commercially available deuterated compound.

Signaling Pathway and Logical Relationship Visualization

The logical relationship in selecting an analytical method for isotopic purity determination is often guided by the specific information required.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 3. almacgroup.com [almacgroup.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Deuterated Spiramycin Analogs in Metabolism Studies

This technical guide delves into the pivotal role of deuterated internal standards, exemplified by compounds structurally related to Neo Spiramycin I-d3, in the metabolic studies of spiramycin. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This document provides a comprehensive overview of spiramycin metabolism, the principles of using deuterated standards, detailed experimental protocols, and quantitative data supporting their application.

Introduction to Spiramycin and the Need for Accurate Quantification

Spiramycin is a macrolide antibiotic composed of a mixture of three main components: spiramycin I, II, and III, with spiramycin I being the most abundant[1]. It is used in veterinary and human medicine to treat various bacterial infections[2][3]. Understanding the metabolic fate of spiramycin is crucial for determining its efficacy, safety, and withdrawal times in food-producing animals. The primary metabolite of spiramycin is neospiramycin, formed by the removal of a mycarose sugar moiety[4][5]. Other metabolic pathways, such as the formation of cysteine conjugates in the liver, have also been identified[6][7].

Accurate quantification of spiramycin and its metabolites in biological matrices is challenging due to matrix effects, extraction variability, and instrument response fluctuations. The use of a stable isotope-labeled internal standard, such as a deuterated form of spiramycin (e.g., Spiramycin-d3), is the gold standard for overcoming these challenges in LC-MS/MS analysis[8][9]. While "Neo Spiramycin I-d3" is not a widely documented specific compound, it conceptually represents a deuterated form of a spiramycin analog used for such purposes. For the context of this guide, we will focus on the documented use of Spiramycin-d3, which serves the same critical function.

The Role of Deuterated Internal Standards in LC-MS/MS

Deuterated analogs of an analyte are considered ideal internal standards for quantitative mass spectrometry for several reasons[9]:

-

Similar Chemical and Physical Properties: A deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation.

-

Co-elution: The deuterated standard co-elutes with the analyte in liquid chromatography, meaning it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer.

-

Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations in sample preparation and instrument response are compensated for, leading to significantly improved accuracy and precision of the quantitative results.

Spiramycin Metabolism

The metabolism of spiramycin has been studied in various species. The main metabolic transformations include:

-

Formation of Neospiramycin: This is a major metabolic pathway where spiramycin is converted to neospiramycin through the cleavage of the mycarose sugar[4][5]. Neospiramycin is also an active metabolite.

-

Formation of Cysteine Conjugates: In pig liver, a significant metabolic pathway involves the reaction of the aldehyde function of spiramycin with L-cysteine to form a thiazolidine ring[6][7]. This transformation significantly increases the polarity of the metabolites.

Below is a diagram illustrating the primary metabolic pathway of spiramycin.

Caption: Primary metabolic pathways of spiramycin.

Experimental Protocol: Quantification of Spiramycin and Neospiramycin using Spiramycin-d3

The following protocol is based on a validated LC-MS/MS method for the simultaneous quantification of spiramycin and neospiramycin in milk, utilizing Spiramycin-d3 as an internal standard[8].

4.1. Materials and Reagents

-

Spiramycin and Neospiramycin reference standards

-

Spiramycin-d3 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

Ultrapure water

-

Milk samples (bovine, caprine, ovine)

4.2. Sample Preparation

-

Pipette 1 mL of milk sample into a centrifuge tube.

-

Add a known concentration of the internal standard solution (Spiramycin-d3).

-

Add 3 mL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ion Source: Electrospray ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for spiramycin, neospiramycin, and Spiramycin-d3.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for spiramycin analysis.

Quantitative Data and Method Validation

The use of Spiramycin-d3 as an internal standard allows for the development of a robust and reliable quantitative method. The validation of such a method typically assesses linearity, limits of detection (LOD) and quantification (LOQ), accuracy (trueness), and precision[8].

| Parameter | Result |

| Linearity Range | 40 - 2000 µg/kg |

| Coefficient of Determination (r²) | 0.9991 |

| Limit of Detection (LOD) | 13 µg/kg |

| Limit of Quantification (LOQ) | 40 µg/kg |

| Trueness (Relative Bias) | -1.6% to 5.7% |

| Precision (RSD) | < 15% |

| Data derived from a study on spiramycin and neospiramycin in milk using Spiramycin-d3 as an internal standard[8]. |

The excellent linearity, low detection limits, and high trueness and precision demonstrated in the table above highlight the effectiveness of using a deuterated internal standard for the accurate quantification of spiramycin and its metabolites.

Conclusion

The use of deuterated internal standards, such as Spiramycin-d3, is indispensable for high-quality spiramycin metabolism studies. These standards are crucial for the development of validated LC-MS/MS methods that provide accurate and precise quantification of the parent drug and its metabolites in complex biological matrices. The detailed experimental protocols and robust quantitative data presented in this guide underscore the critical role of these labeled compounds in advancing our understanding of the pharmacokinetics and metabolic fate of spiramycin, thereby supporting drug development and ensuring food safety.

References

- 1. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of the metabolism of spiramycin in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

Foundational Research on Spiramycin and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin, a 16-membered macrolide antibiotic, has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides an in-depth overview of the foundational research on spiramycin and its metabolites, intended for researchers, scientists, and professionals in drug development. The document delves into the core aspects of spiramycin, including its discovery, chemical structure, and mechanism of action. A significant focus is placed on the metabolic pathways of spiramycin, leading to the formation of its primary metabolites. This guide summarizes key quantitative data in structured tables for comparative analysis and outlines detailed experimental methodologies where available. Furthermore, it employs Graphviz diagrams to visually represent critical signaling pathways and experimental workflows, offering a comprehensive resource for understanding the fundamental principles of spiramycin pharmacology.

Introduction

Spiramycin was first isolated in 1952 from Streptomyces ambofaciens.[1][2] It is a macrolide antibiotic used in the treatment of various bacterial infections and toxoplasmosis, particularly in pregnant women to reduce the risk of transmission to the fetus.[3][4] This document serves as a technical resource, consolidating foundational knowledge on spiramycin's biochemical and pharmacological properties.

Chemical Structure and Properties

Spiramycin is a mixture of three related compounds: spiramycin I, II, and III, with spiramycin I being the most abundant component.[5] The core structure consists of a 16-membered lactone ring to which three amino sugars are attached: forosamine, mycaminose, and mycarose.[1] The chemical structure of spiramycin I is C43H74N2O14 with a molecular weight of 843.065 g/mol .[3]

Table 1: Physicochemical Properties of Spiramycin [3]

| Property | Value |

| Molecular Formula | C43H74N2O14 |

| Average Molecular Weight | 843.065 g/mol |

| Water Solubility | 0.196 mg/mL |

| logP | 2.99 |

| pKa (Strongest Basic) | 9.33 |

Mechanism of Action

The primary mechanism of action of spiramycin involves the inhibition of bacterial protein synthesis.[6][7] It binds to the 50S subunit of the bacterial ribosome with a 1:1 stoichiometry.[8] This binding event is thought to sterically hinder the growing polypeptide chain and, more specifically, stimulates the dissociation of peptidyl-tRNA from the ribosome during the translocation step.[8][9] This premature detachment of the nascent peptide chain effectively terminates protein synthesis, leading to a bacteriostatic effect.[6][8] At higher concentrations, spiramycin can exhibit bactericidal activity against highly sensitive strains.[10]

Caption: Spiramycin's mechanism of action on the bacterial ribosome.

Metabolism of Spiramycin

The metabolism of spiramycin is not as extensively studied as other macrolides.[3] It primarily occurs in the liver, where it is converted into active metabolites.[3][11] The main route of elimination is through the bile, with a smaller portion excreted in the urine.[3][12]

Major Metabolites

The most well-characterized metabolite of spiramycin is neospiramycin . This metabolite is formed by the cleavage of the mycarose sugar from the spiramycin molecule.[5] In a study on pig liver, another major metabolic pathway was identified involving the reaction of the aldehyde function of spiramycin with L-cysteine to form a thiazolidine ring conjugate.[13][14] This transformation significantly increases the polarity of the molecule.[14]

Caption: Primary metabolic transformations of spiramycin in the liver.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of spiramycin is characterized by incomplete oral absorption and extensive tissue distribution.[3][12]

Table 2: Pharmacokinetic Parameters of Spiramycin in Humans

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 30-40% | [3][12] |

| Protein Binding | 10-25% | [3][11] |

| Elimination Half-life (Oral) | 5.5-8 hours | [3] |

| Elimination Half-life (IV, Young Adults) | 4.5-6.2 hours | [3] |

| Elimination Half-life (IV, Elderly) | 9.8-13.5 hours | [3] |

| Volume of Distribution | >300 L | [3][12] |

| Primary Route of Elimination | Fecal-biliary | [3] |

Antimicrobial Activity

Spiramycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a range of bacterial species.

Table 3: Minimum Inhibitory Concentrations (MICs) of Spiramycin against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.25 - 4 | [15] |

| Streptococcus pyogenes | 0.06 - 1 | [15] |

| Streptococcus pneumoniae | 0.12 - 2 | [15] |

| Mycoplasma pneumoniae | 0.06 | [15] |

| Legionella pneumophila | 0.12 - 1 | [15] |

| Chlamydia trachomatis | 0.25 | [15] |

| Pseudomonas aeruginosa | >128 | [15] |

Experimental Protocols

Detailed experimental protocols for the foundational research on spiramycin are not always readily available in historical literature. However, based on modern analogous techniques, the following sections outline the general methodologies that would have been employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of spiramycin against various bacterial strains is typically determined using broth microdilution or agar dilution methods.

Broth Microdilution Method (General Protocol):

-

Preparation of Spiramycin Stock Solution: A stock solution of spiramycin is prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate containing the serially diluted spiramycin is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of spiramycin that completely inhibits visible growth of the bacterium.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Ribosome Binding Assay

Determining the binding affinity of spiramycin to the bacterial ribosome can be achieved through various methods, including radiolabeled ligand binding assays or fluorescence polarization assays.

Fluorescence Polarization (FP) Assay (General Protocol):

-

Preparation of Ribosomes: 70S ribosomes are isolated and purified from a suitable bacterial strain (e.g., E. coli).

-

Fluorescently Labeled Ligand: A fluorescently labeled macrolide (e.g., BODIPY-erythromycin) is used as a probe.

-

Binding Reaction: A constant concentration of the fluorescent probe is incubated with varying concentrations of purified ribosomes in a suitable binding buffer (e.g., containing HEPES, NH4Cl, MgCl2).

-

Competition Assay: To determine the binding affinity of spiramycin, a competition experiment is performed where a fixed concentration of ribosomes and the fluorescent probe are incubated with increasing concentrations of unlabeled spiramycin.

-

Measurement: The fluorescence polarization is measured using a plate reader. The displacement of the fluorescent probe by spiramycin results in a decrease in polarization, which can be used to calculate the binding affinity (Ki or IC50).

Analysis of Spiramycin and its Metabolites by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of spiramycin and its metabolites in biological matrices.

General Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, urine, liver homogenate) are pre-treated to extract the analytes and remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate spiramycin and its metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific parent-to-product ion transitions are monitored for the quantification and confirmation of spiramycin and its metabolites.

Caption: A simplified workflow for the analysis of spiramycin and its metabolites.

Conclusion

This technical guide provides a consolidated overview of the foundational research on spiramycin and its metabolites. The presented data on its chemical properties, mechanism of action, metabolism, and antimicrobial activity offer a valuable resource for the scientific community. The outlined experimental methodologies, although generalized, provide a framework for understanding the techniques employed in the study of this important macrolide antibiotic. Further research is warranted to fully elucidate the complete metabolic profile of spiramycin in humans and to explore its potential in combating emerging antibiotic resistance.

References

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiramycin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Spiramycin (oral route, injection route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Spiramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mims.com [mims.com]

- 12. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the metabolism of spiramycin in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Neo Spiramycin I using Neo Spiramycin I-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin is a macrolide antibiotic used in veterinary medicine, consisting of three main components: spiramycin I, II, and III. Its major active metabolite is neospiramycin, formed by the hydrolysis of the mycarose sugar moiety of spiramycin. Accurate quantification of neospiramycin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue studies. This document provides a detailed application note and protocol for the analysis of neospiramycin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Neo Spiramycin I-d3 as an internal standard.

Stable isotope-labeled internal standards, such as Neo Spiramycin I-d3, are the gold standard for quantitative LC-MS/MS analysis. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.

Signaling Pathway: Metabolism of Spiramycin to Neospiramycin

Spiramycin is metabolized in the body to its active form, neospiramycin. This conversion primarily involves the enzymatic or acidic hydrolysis of the terminal mycarose sugar from the trisaccharide chain of spiramycin.

Caption: Metabolic conversion of Spiramycin I to Neo Spiramycin I.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantification of neospiramycin in a biological matrix using Neo Spiramycin I-d3.

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the analysis of spiramycin and neospiramycin in milk and can be applied to other biological matrices with appropriate validation.[1]

Materials and Reagents

-

Neo Spiramycin I (Analyte)

-

Neo Spiramycin I-d3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., milk, plasma)

Sample Preparation

-

To 1 mL of the biological sample (e.g., milk), add 50 µL of Neo Spiramycin I-d3 internal standard solution (concentration to be optimized based on expected analyte levels, typically 100-500 ng/mL).

-

Add 3 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

The following MRM transitions are based on published data for neospiramycin and spiramycin-d3.[1] The transitions for Neo Spiramycin I-d3 are predicted based on the addition of 3 Daltons to the precursor ion of neospiramycin. It is crucial to optimize these transitions on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Neo Spiramycin I | 699.5 | 174.1 | 100 | 35 |

| 699.5 | 540.4 | 100 | 25 | |

| Neo Spiramycin I-d3 (Predicted) | 702.5 | 174.1 | 100 | 35 |

| 702.5 | 543.4 | 100 | 25 |

Note: The selection of quantifier and qualifier ions should be based on intensity and specificity. The most intense and stable transition is typically used for quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of neospiramycin, adapted from a study using spiramycin-d3 as the internal standard.[1] Similar performance is expected when using Neo Spiramycin I-d3.

| Parameter | Result |

| Linearity Range | 5 - 2000 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 13 µg/kg |

| Limit of Quantitation (LOQ) | 40 µg/kg |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 110% |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Neo Spiramycin I in biological matrices using LC-MS/MS with Neo Spiramycin I-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided experimental parameters and performance data serve as a strong foundation for method development and validation in your laboratory.

References

Application Notes and Protocols for Neo Spiramycin I-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo Spiramycin I-d3 is the deuterated form of Neo Spiramycin I, a metabolite of the macrolide antibiotic Spiramycin. Due to its structural similarity and mass difference, Neo Spiramycin I-d3 is an ideal internal standard for the quantification of Spiramycin and its primary metabolite, Neospiramycin, in complex biological matrices. The use of a stable isotope-labeled internal standard is a critical component of robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.

These application notes provide a detailed protocol for the use of Neo Spiramycin I-d3 as an internal standard for the determination of Spiramycin and Neospiramycin in biological samples. The provided methodologies are based on established analytical practices for macrolide antibiotics and aim to guide researchers in developing and validating their own quantitative assays.

Physicochemical Properties of Neo Spiramycin I-d3

| Property | Value |

| Catalogue Number | Varies by supplier (e.g., AR-S11194) |

| Molecular Formula | C₃₆H₅₉D₃N₂O₁₁ |

| Molecular Weight | 701.90 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Storage | -20°C |

Mechanism of Action of Spiramycin (Signaling Pathway)

Spiramycin, like other macrolide antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA within the 50S subunit, spiramycin blocks the exit tunnel through which nascent polypeptide chains emerge. This obstruction leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation and ultimately inhibiting bacterial growth. This mechanism is primarily bacteriostatic, but at high concentrations, it can be bactericidal.

Caption: Mechanism of action of Spiramycin.

Experimental Protocols

I. Quantification of Spiramycin and Neospiramycin in Milk using LC-MS/MS

This protocol is adapted from a validated method for the determination of spiramycin and neospiramycin in cow's, goat's, and ewe's milk.[1]

A. Materials and Reagents

-

Spiramycin I standard

-

Neospiramycin I standard

-

Neo Spiramycin I-d3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank milk matrix

B. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spiramycin, Neospiramycin, and Neo Spiramycin I-d3 in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank milk with appropriate volumes of the intermediate solutions to achieve a concentration range of 40 to 2000 µg/kg for both spiramycin and neospiramycin.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Neo Spiramycin I-d3 intermediate solution with acetonitrile.

C. Sample Preparation Workflow

Caption: Sample preparation workflow for milk analysis.

D. LC-MS/MS Parameters

| Parameter | Setting |

| LC System | Agilent 1200 or equivalent |

| Column | C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table below |

E. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Spiramycin I | 843.5 | 174.2 | 35 |

| Neospiramycin I | 699.5 | 174.2 | 30 |

| Neo Spiramycin I-d3 (IS) | 702.5 | 174.2 | 30 |

Note: The precursor ion for Neo Spiramycin I-d3 is deduced based on the addition of 3 daltons to the molecular weight of Neospiramycin I. The product ion is expected to be the same as that of Neospiramycin I, representing a common fragment.

F. Quantitative Data for Milk Analysis [1]

| Parameter | Spiramycin | Neospiramycin |

| Linearity Range | 40 - 2000 µg/kg | 40 - 2000 µg/kg |

| Coefficient of Determination (r²) | >0.999 | >0.999 |

| Limit of Detection (LOD) | 13 µg/kg | 13 µg/kg |